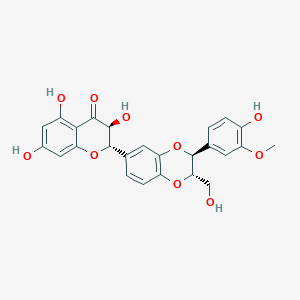

(±)-Silybin

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-PQVVKJAFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@H]4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of (±)-Silybin in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Silybin, the primary active constituent of silymarin (B1681676) extracted from the milk thistle plant (Silybum marianum), has garnered significant scientific attention for its hepatoprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound on liver cells. It delves into its potent antioxidant, anti-inflammatory, and antifibrotic activities, detailing its modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the intricate cellular and molecular interactions of this promising natural compound.

Core Mechanisms of Action

This compound exerts its hepatoprotective effects through a multi-pronged approach, primarily targeting oxidative stress, inflammation, and fibrogenesis within liver cells. Its actions are mediated through the modulation of critical signaling pathways, leading to the restoration of cellular homeostasis and the mitigation of liver damage.

Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key driver of liver injury. This compound exhibits robust antioxidant activity through several mechanisms:

-

Direct Radical Scavenging: Silybin's phenolic structure enables it to directly scavenge free radicals, thereby neutralizing their damaging effects on cellular components like lipids, proteins, and DNA.[1][2][3]

-

Inhibition of ROS-Generating Enzymes: It can inhibit enzymes responsible for producing ROS, thus reducing the overall oxidative burden in hepatocytes.

-

Enhancement of Endogenous Antioxidant Defenses: Silybin (B1146174) has been shown to upregulate the expression and activity of key antioxidant enzymes.[2][4] This is largely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including those for glutathione (B108866) S-transferases, and other antioxidant enzymes.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many liver diseases and contributes significantly to their progression. This compound demonstrates potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways:

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. Silybin has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6.

-

Modulation of Cytokine Production: By inhibiting NF-κB and other signaling pathways, silybin effectively reduces the production of pro-inflammatory cytokines while potentially increasing the levels of anti-inflammatory cytokines like IL-10.

Antifibrotic Activity

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury and can progress to cirrhosis. This compound exhibits significant antifibrotic effects by targeting hepatic stellate cells (HSCs), the primary cell type responsible for ECM production in the liver:

-

Inhibition of HSC Activation and Proliferation: Silybin can inhibit the activation of HSCs, a critical step in the initiation of fibrosis. It has been shown to dose-dependently inhibit growth factor-induced HSC proliferation.

-

Suppression of Profibrogenic Mediators: Silybin interferes with the signaling of key profibrogenic cytokines, most notably Transforming Growth Factor-beta (TGF-β). It has been demonstrated to inhibit the TGF-β1/Smad signaling pathway, a central axis in the fibrogenic response. By suppressing the phosphorylation of Smad2/3, silybin reduces the transcription of genes encoding ECM proteins like collagen.

-

Reduction of ECM Synthesis: Silybin directly reduces the de novo synthesis of ECM components, such as procollagen (B1174764) type I, in activated HSCs.

Key Signaling Pathways Modulated by this compound

The hepatoprotective effects of this compound are orchestrated through its influence on a network of interconnected signaling pathways.

NF-κB Signaling Pathway

Nrf2 Antioxidant Response Pathway

TGF-β/Smad Fibrosis Pathway

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in liver cells based on published studies.

Table 1: Anti-proliferative and Anti-fibrotic Effects of this compound

| Cell Type | Parameter | Concentration | Effect | Reference |

| Human Hepatic Stellate Cells (HSCs) | Proliferation (PDGF-induced) | 25 µmol/L | Inhibition | |

| Human Hepatic Stellate Cells (HSCs) | Cell Motility (PDGF-induced) | 25-50 µmol/L | Dose-dependent inhibition (P < 0.001) | |

| Human Hepatic Stellate Cells (HSCs) | Procollagen Type I Synthesis (TGF-β-induced) | 25-50 µmol/L | Significant reduction | |

| Human Hepatocarcinoma (HepG2) cells | Growth Inhibition (IC50) | 68 µM (after 72h) | 50% inhibition |

Table 2: Anti-inflammatory Effects of this compound

| Cell Type/Model | Parameter | Concentration | Effect | Reference |

| Human Hepatic Stellate Cells (HSCs) | MCP-1 Synthesis (IL-1-induced) | 25-50 µmol/L | Inhibition (P < 0.01) | |

| Human Hepatic Stellate Cells (HSCs) | IL-8 Synthesis (IL-1-induced) | 25-50 µmol/L | Inhibition (P < 0.01) |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the mechanism of action of this compound in liver cells.

Cell Culture and Treatment

-

Cell Lines:

-

Hepatocytes: Primary human or rat hepatocytes, or immortalized cell lines such as HepG2 and AML12.

-

Hepatic Stellate Cells (HSCs): Primary human or rat HSCs, or immortalized cell lines like LX-2.

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

-

Treatment Protocol: Cells are seeded in culture plates and allowed to adhere. They are then treated with varying concentrations of this compound or vehicle control for specific time periods, depending on the experimental endpoint.

Western Blot Analysis for Protein Expression

-

Purpose: To determine the expression levels of specific proteins in response to this compound treatment.

-

Methodology:

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a method like the bicinchoninic acid (BCA) assay.

-

Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., NF-κB, Nrf2, Smad2/3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Purpose: To measure the mRNA expression levels of target genes.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is amplified using a real-time PCR system with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Cell Proliferation and Viability Assays

-

Purpose: To assess the effect of this compound on cell growth and survival.

-

Methodologies:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Assay: Measures DNA synthesis as an indicator of cell proliferation.

-

Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells.

-

Apoptosis Assays

-

Purpose: To determine if this compound induces programmed cell death.

-

Methodologies:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells, analyzed by flow cytometry.

-

Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) involved in apoptosis.

-

Conclusion

This compound is a pleiotropic agent that targets multiple dysregulated processes in diseased liver cells. Its ability to concurrently mitigate oxidative stress, inflammation, and fibrosis through the modulation of key signaling pathways like NF-κB, Nrf2, and TGF-β/Smad underscores its significant therapeutic potential for the treatment of various liver pathologies. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a hepatoprotective agent. Further investigations, including well-designed clinical trials, are warranted to fully elucidate its clinical efficacy and optimize its therapeutic application.

References

- 1. Hepatoprotective effects of silybin in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of silymarin as antioxidant in clinical management of chronic liver diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrpub.org [hrpub.org]

Biological activities of silybin diastereomers

An In-depth Technical Guide to the Biological Activities of Silybin (B1146174) Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silybin, the primary bioactive constituent of silymarin (B1681676) extracted from milk thistle (Silybum marianum), is a mixture of two diastereomers: silybin A and silybin B.[1][2] While often studied as a single entity (silibinin), emerging research demonstrates that these diastereomers possess distinct stereochemistry which influences their pharmacokinetic profiles and biological activities.[3][4] These differences have significant implications for their therapeutic potential in various applications, including hepatoprotection, cancer chemotherapy, and anti-inflammatory treatments.[1][5][6] This guide provides a detailed examination of the differential biological activities of silybin A and silybin B, summarizing quantitative data, outlining key experimental protocols, and visualizing the molecular pathways they modulate. Understanding these stereoselective differences is critical for the development of more potent and targeted flavonolignan-based therapeutics.[1]

Pharmacokinetics and Bioavailability

The therapeutic efficacy of silybin is intrinsically linked to its bioavailability, which is generally poor.[7] However, studies reveal significant stereoselective differences in the absorption, metabolism, and clearance of silybin A and silybin B.

Absorption and Systemic Exposure

Pharmacokinetic studies in healthy human volunteers consistently show that after oral administration, silybin A achieves greater systemic exposure than silybin B, despite the content of silybin B often being higher in the administered extract.[8][9] This is evidenced by higher maximum plasma concentrations (Cmax) and area under the curve (AUC) for silybin A.[10] Conversely, the apparent clearance of silybin B is significantly greater than that of silybin A, indicating a more rapid elimination from the body.[8][9][11]

Metabolism

The primary metabolic pathway for silybin is glucuronidation.[12] This process is stereoselective, with silybin B being glucuronidated more efficiently and preferentially at the C-20 position.[12][13] Silybin A is conjugated at a slower rate, with similar efficiency at both the C-7 and C-20 positions.[12] This differential metabolism contributes to the lower systemic exposure and faster clearance of silybin B.[10][13]

Table 1: Comparative Pharmacokinetic Parameters of Silybin A and Silybin B in Humans

Data synthesized from studies in healthy volunteers after oral administration of milk thistle extracts.

| Parameter | Silybin A | Silybin B | Key Observations | Citations |

| Systemic Exposure (AUC) | Higher | Lower | Silybin A shows greater overall systemic exposure. | [8][9][10] |

| Peak Plasma Conc. (Cmax) | Higher | Lower | Peak concentrations of Silybin A are consistently higher. | [10][11] |

| Time to Peak (Tmax) | ~1.0 - 2.0 hours | ~1.0 - 1.5 hours | Both diastereomers are rapidly absorbed. | [8][11] |

| Apparent Clearance (CL/F) | Lower | Significantly Higher | Silybin B is cleared from the body more rapidly. | [8][9][11] |

| Primary Metabolism | Glucuronidation | More rapid glucuronidation | Stereoselective metabolism favors the conjugation of Silybin B. | [12][13] |

Anticancer Activity

Silybin diastereomers exhibit differential effects on cancer cells, primarily through the induction of cell cycle arrest and apoptosis.[14][15]

Prostate Cancer

In studies on human prostate cancer (PCa) PC3 cells, both silybin A and silybin B were shown to strongly inhibit colony formation and induce cell cycle arrest.[14] Treatment with 90 μM of either diastereomer led to a significant decrease in the expression of key cell cycle regulatory proteins, including cyclins D1, D3, E, A, and B1.[16] However, some studies have identified other silymarin isomers, such as isosilybin (B7881680) B, as being even more effective than silybin A or B in inhibiting PCa cell growth.[14][17]

Colorectal Cancer

In the human colorectal adenocarcinoma cell line (CaCo-2), silybin demonstrated cytotoxic, antiproliferative, and anti-inflammatory activities.[16] Notably, these effects were selective, as silybin retained viability and proliferation in normal intestinal IPEC-1 cells, highlighting its potential as a targeted anticancer agent.[16]

Table 2: Differential Anticancer Effects of Silybin Diastereomers

| Cancer Type | Cell Line | Activity | Quantitative Finding (Concentration) | Key Observation | Citations |

| Prostate Cancer | PC3 | Cell Cycle Arrest | Strong arrest after 72h treatment | Both diastereomers are effective, but isosilybin B may be superior. | [14] |

| Prostate Cancer | PC3 | Apoptosis | Significant increase with Silybin B (60-90 µM) after 48h | Silybin B was a potent inducer of apoptosis. | [16] |

| Breast Cancer | SKBR3 | Growth Inhibition | IC50 values determined after 48h and 72h | Silybin inhibits the growth of HER2-overexpressing breast cancer cells. | [18] |

| Colorectal Cancer | CaCo-2 | Cytotoxicity | Dose-dependent reduction in viability | Silybin shows selective toxicity towards cancer cells over normal intestinal cells. | [16] |

Anti-inflammatory Activity

The anti-inflammatory properties of silybin are primarily attributed to the inhibition of key signaling pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3).[19][20][21]

Inhibition of NF-κB Signaling

Silybin has been shown to inhibit the NF-κB pathway, a central mediator of inflammation.[7][19] By preventing the activation of NF-κB, silybin downregulates the expression of numerous pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6.[19][20] Studies using a luciferase reporter gene assay in Huh7 cells demonstrated that both silybin A and silybin B inhibit TNF-α-induced NF-κB transcription in a dose-dependent manner.[22]

Inhibition of STAT3 Signaling

Constitutive activation of STAT3 is a hallmark of many cancers and inflammatory diseases. Silybin has been shown to be a potent inhibitor of STAT3 signaling.[21] It acts by blocking the activation of STAT3, preventing its translocation into the nucleus, and suppressing the transcription of STAT3-regulated genes.[23][24] This multi-faceted inhibition contributes significantly to its anticancer and anti-inflammatory effects.

References

- 1. Frontiers | Looking beyond silybin: the importance of other silymarin flavonolignans [frontiersin.org]

- 2. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Silybin A and B: Benefits Explained [et-chem.com]

- 6. dovepress.com [dovepress.com]

- 7. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative bioavailability of silybin A and silybin B from two multi-constituent dietary supplement formulations containing milk thistle extract: A single dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. wjgnet.com [wjgnet.com]

- 14. Identifying the differential effects of silymarin constituents on cell growth and cell cycle regulatory molecules in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | A comprehensive evaluation of the therapeutic potential of silibinin: a ray of hope in cancer treatment [frontiersin.org]

- 16. Silybin Showed Higher Cytotoxic, Antiproliferative, and Anti-Inflammatory Activities in the CaCo Cancer Cell Line while Retaining Viability and Proliferation in Normal Intestinal IPEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. communities.springernature.com [communities.springernature.com]

- 18. Comparing the Effect of Silybin and Silybin Advanced™ on Viability and HER2 Expression on the Human Breast Cancer SKBR3 Cell Line by no Serum Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. caringsunshine.com [caringsunshine.com]

- 21. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

(±)-Silybin: A Technical Guide to its Antioxidant and Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Silybin, the primary active constituent of silymarin (B1681676) extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its therapeutic potential, particularly its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts these effects, offering valuable insights for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades modulated by this promising natural compound.

Data Presentation: Quantitative Effects of this compound

The antioxidant and anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its activity across various experimental models.

Table 1: In Vitro Antioxidant Activity of Silybin

| Assay Type | Target | IC50 / Effective Concentration | Cell/System | Reference |

| DPPH Radical Scavenging | DPPH Radical | 1.34 mg/ml[1] | Chemical Assay | [1] |

| H₂O₂ Scavenging | Hydrogen Peroxide | 38 µM[2] | Chemical Assay | [2] |

| HOCI Scavenging | Hypochlorous Acid | 7 µM[2] | Human Granulocytes | |

| O₂⁻ Production Inhibition | Superoxide Anion | > 200 µM | Human Granulocytes | |

| O₂⁻ and NO Production Inhibition | Superoxide Anion & Nitric Oxide | 80 µM (for both) | Rat Kupffer Cells | |

| Leukotriene B4 Formation | 5-Lipoxygenase Pathway | 15 µM | Human Granulocytes | |

| Leukotriene C4/D4/E4/F4 Formation | 5-Lipoxygenase Pathway | 14.5 µM | Human Granulocytes | |

| Cyclooxygenase Pathway | COX Enzymes | 45-69 µM | Human Granulocytes |

Table 2: Effects of Silybin on Inflammatory and Oxidative Stress Markers

| Marker | Effect | Model System | Treatment Details | Reference |

| TNF-α | Reduction | Canine Hepatocyte Cultures | IL-1β-induced inflammation | |

| IL-6 | Reduction | Canine Hepatocyte Cultures | IL-1β-induced inflammation | |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) | Reduction in production and mRNA expression | HMC-1 Human Mast Cells | PMA + A23187 stimulation | |

| Malondialdehyde (MDA) | Significant Decrease | Cadmium-treated mice | 100 mg/kg b.w. silybin | |

| Superoxide Dismutase (SOD) | Significant Increase in activity | Cadmium-treated mice | 100 mg/kg b.w. silybin | |

| Catalase (CAT) | Significant Increase in activity | Cadmium-treated mice | 100 mg/kg b.w. silybin | |

| Glutathione Peroxidase (GPx) | Significant Increase in activity | Cadmium-treated mice | 100 mg/kg b.w. silybin | |

| Total Antioxidant Capacity (TAC) | Significant Increase | Trauma patients in ICU | Silymarin supplementation | |

| C-Reactive Protein (CRP) | Significant Decrease | Patients with active RA | Silymarin supplementation |

Core Signaling Pathways

This compound modulates several key signaling pathways to exert its antioxidant and anti-inflammatory effects. These include the NF-κB, Nrf2, and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Silybin has been shown to inhibit NF-κB activation by suppressing the phosphorylation and subsequent degradation of IκBα. This prevents NF-κB from entering the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

References

Biosynthesis and chemical structure of silybin

An In-depth Technical Guide to the Biosynthesis and Chemical Structure of Silybin (B1146174)

Introduction

Silybin (also known as silibinin) is a prominent flavonolignan and the primary bioactive constituent of silymarin (B1681676), a standardized extract from the seeds of the milk thistle plant (Silybum marianum).[1][2] Silymarin is a complex mixture of at least seven flavonolignans and the flavonoid taxifolin (B1681242), with silybin accounting for approximately 50% to 70% of the extract.[3] As the principal active component, silybin has been the focus of extensive research for its hepatoprotective, antioxidant, anti-inflammatory, and anticancer properties.[2][3]

This technical guide provides a comprehensive overview of the chemical structure of silybin, including its stereoisomerism, and delineates its complex biosynthetic pathway from primary metabolites. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and quantitative data to support further investigation and application of this significant natural product.

Chemical Structure of Silybin

Silybin is a flavonolignan, a class of natural phenols formed by the oxidative coupling of a flavonoid and a phenylpropanoid unit.[4]

Molecular Composition and Core Structure

The molecular formula for silybin is C₂₅H₂₂O₁₀, with a molecular weight of 482.441 g/mol .[4] Its structure is composed of two key units:

-

A flavonoid moiety based on taxifolin (a dihydroflavonol).

-

A phenylpropanoid moiety , specifically coniferyl alcohol.

These two units are linked by an oxerane ring, forming a 1,4-benzodioxane (B1196944) structure.[4] The molecule is characterized by alternating carbocyclic and heterocyclic rings and possesses five hydroxyl groups: three phenolic, one secondary alcoholic, and one primary alcoholic.[5] Silybin is generally stable under acidic conditions but less so in the presence of Lewis acids or under basic conditions.[4]

Stereoisomerism

A critical aspect of silybin's chemistry is its stereoisomerism. Natural silybin is not a single compound but an approximately equimolar mixture of two diastereomers: Silybin A and Silybin B .[1][5] These diastereomers arise from the different spatial arrangements at the C-10 and C-11 positions (systematic numbering) of the 1,4-benzodioxane ring. The taxifolin moiety consistently maintains a 2R, 3R configuration in both isomers.[5]

The absolute configurations are:

-

Silybin A : (2R,3R)-2-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one. Its stereochemistry is designated as 2R, 3R, 10R, 11R.[4][6]

-

Silybin B : (2R,3R)-2-[(2S,3S)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one. Its stereochemistry is designated as 2R, 3R, 10S, 11S.[4][6]

The different stereochemistry of Silybin A and Silybin B results in distinct physical and biological properties.[4][7]

Biosynthesis of Silybin

The biosynthesis of silybin is a complex process originating from the phenylpropanoid pathway, which is responsible for producing a wide array of plant secondary metabolites.[1][8] The pathway culminates in the oxidative coupling of two key precursors, taxifolin and coniferyl alcohol.

Precursor Synthesis: The Phenylpropanoid Pathway

The journey begins with the amino acid L-phenylalanine.

-

Formation of p-Coumaroyl-CoA : L-phenylalanine is first converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate 4-hydroxylase (C4H) . Finally, p-coumaric acid is activated to its thioester form, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[1][9] This intermediate is a critical branch point.

-

Synthesis of Coniferyl Alcohol : p-Coumaroyl-CoA is further processed to produce coniferyl alcohol. This involves hydroxylation by 4-Coumarate 3-hydroxylase (C3H) to yield caffeic acid, followed by methylation via Caffeic acid 3-O-methyltransferase (COMT) to produce ferulic acid. Ferulic acid is then reduced in a series of steps involving 4-Hydroxycinnamate CoA Ligase (4CL) , Cinnamoyl CoA Reductase (CCR) , and Cinnamyl Alcohol Dehydrogenase (CAD) to yield coniferyl alcohol.[1]

-

Synthesis of Taxifolin : The flavonoid precursor taxifolin is also derived from p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS) , the first committed enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[10][11][12]

-

Chalcone Isomerase (CHI) then catalyzes the intramolecular cyclization of naringenin chalcone to form the flavanone (B1672756) naringenin.[1][13]

-

Naringenin is subsequently hydroxylated by Flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol, which is then converted to taxifolin (dihydroquercetin) by Flavonoid 3'-monooxygenase (F3'H) .[1]

-

Final Assembly: Oxidative Coupling

The final and decisive step in silybin biosynthesis is the stereospecific oxidative coupling of taxifolin and coniferyl alcohol.

-

This reaction is catalyzed by a peroxidase enzyme, which generates free radicals from both precursors.[4][8]

-

Research has identified ascorbate peroxidase 1 (APX1) as a key enzyme with the capacity to catalyze this synthesis.[14][15]

-

The coupling of the radicals results in the formation of the 1,4-benzodioxane ring, yielding the diastereomeric mixture of Silybin A and Silybin B.[1]

Spatial Organization of Biosynthesis

The synthesis of silybin is spatially segregated within the milk thistle plant. Taxifolin is primarily synthesized in the flowers and is subsequently transported to the pericarp (seed coat).[8][14] Coniferyl alcohol is synthesized within the seed coat itself. The final coupling reaction, catalyzed by peroxidases like APX1, occurs in the seed coat where both precursors are present, leading to the accumulation of silybin in the seeds.[1][8]

Quantitative Data

Quantitative analysis of Silybum marianum extracts and biosynthetic experiments provides valuable data for quality control, process optimization, and drug development.

Table 1: Physical and Chemical Properties of Silybin Diastereomers

| Property | Silybin A | Silybin B | Reference(s) |

|---|---|---|---|

| Melting Point | 162–163 °C | 158–160 °C | [4] |

| Optical Rotation [α]D | +20.0° (c 0.21, acetone) | -1.07° (c 0.28, acetone) | [4] |

| Stereochemistry | 2R, 3R, 10R, 11R | 2R, 3R, 10S, 11S |[4][6] |

Table 2: Typical Composition of Silymarin Extract from Silybum marianum Seeds

| Component | Abundance Range (% of Extract) | Reference(s) |

|---|---|---|

| Silybin (A+B) | 40 - 70% | [3][6][16] |

| Isosilybin (B7881680) (A+B) | ~15% | [16] |

| Silychristin | 15 - 25% | [16] |

| Silydianin | 5 - 10% | [16] |

| Taxifolin | < 5% | [16][17] |

| 2,3-Dehydrosilybin | < 5% |[16] |

Table 3: Concentration of Silybin and Precursors in Silybum marianum Tissues (mg/g Dry Weight)

| Compound | Flower | Seed Coat | Embryo | Reference(s) |

|---|---|---|---|---|

| Silybin (Total) | Not Detected | Detected | Detected | [18] |

| Taxifolin | Detected | Detected | Detected | [18] |

| Silybin A | - | 0.6 - 6.4 | - | [19] |

| Silybin B | - | 0.6 - 8.5 | - | [19] |

| Total Silymarin | - | 5.4 - 29.1 | - |[20] |

Table 4: Silybin Production Yields from Engineered Biosynthetic Systems

| Method | Precursors | Catalyst / System | Yield | Reference(s) |

|---|---|---|---|---|

| Enzymatic Cascade | Eugenol (B1671780), Taxifolin | PsVAO + APX1 | 2.58 g/L | [21] |

| Metabolic Engineering & Enzymatic Catalysis | Glucose (via engineered S. cerevisiae) | APX1t | 62.5% conversion from precursors |[22] |

Key Experimental Protocols

The elucidation of silybin's structure and biosynthetic pathway has relied on a combination of phytochemical, biochemical, and molecular biology techniques.

Protocol: Isolation and Separation of Silybin Diastereomers

This protocol outlines a general method for separating Silybin A and Silybin B from a silymarin extract.[23][24][25]

-

Initial Extraction : Extract crushed Silybum marianum seeds with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to obtain the crude silymarin complex.

-

Silica (B1680970) Gel Column Chromatography :

-

Load the concentrated crude extract onto a silica gel column.

-

Elute with a non-polar to polar solvent gradient system (e.g., chloroform:ethyl acetate:methanol (B129727) mixtures) to perform an initial fractionation of the flavonolignans.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions enriched in the silybin diastereomers.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) :

-

Column : Use a preparative C18 column.

-

Mobile Phase : Employ a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection : Monitor the elution profile using a UV detector at a characteristic wavelength for silybin (e.g., 288 nm).[19]

-

Fraction Collection : Collect the distinct peaks corresponding to Silybin A and Silybin B based on their retention times.

-

-

Recrystallization and Verification :

-

Evaporate the solvent from the collected HPLC fractions.

-

Purify the individual diastereomers further by recrystallization from a suitable solvent system (e.g., methanol-water).[4]

-

Confirm purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol: In Vitro Biomimetic Synthesis of Silybin

This protocol demonstrates the enzymatic synthesis of silybin from its precursors, confirming the role of peroxidases.[14][26]

-

Reagent Preparation :

-

Prepare stock solutions of taxifolin and coniferyl alcohol in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

-

Prepare a solution of the peroxidase enzyme (e.g., recombinant APX1 or horseradish peroxidase) in the reaction buffer.

-

Prepare a dilute solution of hydrogen peroxide (H₂O₂).

-

-

Enzymatic Reaction :

-

In a reaction vessel, combine the taxifolin and coniferyl alcohol stock solutions with the reaction buffer to achieve desired final concentrations (e.g., 1 mM each).

-

Add the peroxidase enzyme solution to the mixture.

-

Initiate the reaction by adding the H₂O₂ solution. H₂O₂ acts as the oxidant for the peroxidase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a set period (e.g., 1-24 hours).

-

-

Reaction Quenching and Product Analysis :

-

Stop the reaction by adding an acid (e.g., HCl) or by solvent extraction with ethyl acetate.

-

Analyze the reaction products using RP-HPLC coupled with MS (LC-MS).

-

Compare the retention times and mass spectra of the products with authentic standards of Silybin A and Silybin B to confirm synthesis.

-

Protocol: Gene Expression Analysis of Biosynthetic Pathway Genes

This protocol provides a workflow for quantifying the expression of key genes (e.g., CHS, APX1) in different plant tissues to understand the spatial organization of biosynthesis.

-

Tissue Collection and RNA Extraction :

-

Harvest specific tissues from Silybum marianum (e.g., flowers, leaves, seed coats, embryos) and immediately freeze in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA from the tissues using a commercial plant RNA extraction kit or a CTAB-based method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality Control :

-

Quantify RNA concentration and assess purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is desired).

-

Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for downstream analysis.[27]

-

-

cDNA Synthesis :

-

Synthesize first-strand complementary DNA (cDNA) from the high-quality RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR) :

-

Design and validate primers specific to the target genes (CHS, CHI, APX1, etc.) and one or more stable reference (housekeeping) genes (e.g., Actin, Ubiquitin).

-

Perform qPCR using a SYBR Green or probe-based master mix on a qPCR instrument.

-

Analyze the resulting amplification data using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression levels of the target genes in different tissues, normalized against the reference genes.

-

-

Data Interpretation :

-

Correlate the gene expression data with metabolite data (from HPLC or LC-MS) to link high transcript abundance with the accumulation of specific precursors or the final product, silybin.

-

References

- 1. Silibinin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. New Aspects of Silibinin Stereoisomers and their 3-O-galloyl Derivatives on Cytotoxicity and Ceramide Metabolism in Hep G2 hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 11. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Single Laboratory Validation of a Quantitative Core Shell-Based LC Separation for the Evaluation of Silymarin Variability and Associated Antioxidant Activity of Pakistani Ecotypes of Milk Thistle (Silybum Marianum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. florajournal.com [florajournal.com]

- 21. Engineering enzymatic cascades for the efficient biotransformation of eugenol and taxifolin to silybin and isosilybin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Green production of silybin and isosilybin by merging metabolic engineering approaches and enzymatic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular structure and stereochemistry of silybin A, silybin B, isosilybin A, and isosilybin B, Isolated from Silybum marianum (milk thistle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular structure and stereochemistry of silybin A, silybin B, isosilybin A, and isosilybin B, Isolated from Silybum marianum (milk thistle). | Sigma-Aldrich [sigmaaldrich.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Spatial organization of silybin biosynthesis in milk thistle [Silybum marianum (L.) Gaertn] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

In Vitro Efficacy of Silybin: A Technical Guide for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silybin (B1146174), a flavonolignan derived from the milk thistle plant (Silybum marianum), has garnered significant attention in oncological research for its pleiotropic anti-cancer properties. Extensive in vitro studies have demonstrated its capacity to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest across a wide spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro effects of silybin, with a focus on quantitative data, detailed experimental protocols, and the molecular signaling pathways it modulates.

Quantitative Effects of Silybin on Cancer Cell Lines

Silybin's cytotoxic and cytostatic effects are dose- and time-dependent, varying across different cancer cell types. The following tables summarize the quantitative data from various studies, providing a comparative overview of silybin's efficacy.

Table 1: IC50 Values of Silybin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |

| Breast Cancer | MDA-MB-435 (DOX-resistant) | 200-570 | 48 |

| Prostate Cancer | LNCaP | 0.35 - 4.66 | Not Specified |

| DU145 | 5.29 - 30.33 | Not Specified | |

| PC-3 | 5.29 - 30.33 | Not Specified | |

| Colon Cancer | Fet | 75 µg/mL (~155) | 72 |

| Geo | 75 µg/mL (~155) | 72 | |

| HCT116 | 40 µg/mL (~83) | 72 | |

| Pancreatic Cancer | AsPC-1, BxPC-3, Panc-1 | Not specified, but effective inhibition | Not Specified |

| Ovarian Cancer | A2780s | 100 | 24 |

| Hepatocellular Carcinoma | HepG2 | Not specified, but cytotoxic | 24, 48, 72 |

| Oral Cancer | SCC-4 | Marked inhibition at 100 | Not Specified |

Table 2: Silybin-Induced Apoptosis in Pancreatic Cancer Cell Lines (100 µM Silybin) [1][2]

| Cell Line | 24 h (% Apoptotic Cells) | 48 h (% Apoptotic Cells) | 72 h (% Apoptotic Cells) |

| AsPC-1 | 13.24 | 25.02 | 29.03 |

| BxPC-3 | 7.02 | 18.14 | 23.03 |

| Panc-1 | 6.03 | 15.09 | 20.34 |

Table 3: Silybin-Induced Cell Cycle Arrest

| Cancer Type | Cell Line | Effect | Reference |

| Pancreatic Cancer | AsPC-1 | G1 arrest, decrease in S phase | [2] |

| Oral Cancer | YD10B, Ca9-22 | G0/G1 arrest | [3] |

| Colon Cancer | Fet, Geo | G2/M arrest | [4] |

| HCT116 | G1 arrest | ||

| Prostate Cancer | H-7, I-8 | G1 arrest (12, 24h), S phase arrest (48h) | |

| Diffuse Large B-cell Lymphoma | DLBCL cell lines | G0/G1 arrest |

Molecular Mechanisms of Action: Key Signaling Pathways

Silybin exerts its anti-cancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers. Silybin has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.

Silybin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation and differentiation. Silybin has been observed to modulate this pathway, often leading to cell cycle arrest and apoptosis. In many cancer cells, silybin inhibits the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK and p38, which are involved in apoptotic signaling.

Silybin modulates the MAPK signaling pathway.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation. Silybin has been shown to inhibit the phosphorylation and nuclear translocation of STAT3, thereby downregulating the expression of its target genes.

Silybin inhibits the STAT3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro effects of silybin.

General Experimental Workflow

A general workflow for in vitro silybin studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Silybin stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of silybin and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with silybin for the desired time. Include both positive and negative controls.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by drop-wise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by silybin.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

Silybin demonstrates significant anti-cancer activity in a multitude of cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival. This technical guide provides a foundational understanding of its in vitro effects, offering standardized protocols for its evaluation. Further research is warranted to translate these promising in vitro findings into effective clinical applications for cancer therapy.

References

- 1. Silibinin Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells [mdpi.com]

- 2. Silibinin Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

(±)-Silybin's Interaction with Cellular Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Silybin, a key bioactive constituent of silymarin (B1681676) extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its diverse pharmacological activities.[1][2] Predominantly known for its hepatoprotective properties, a growing body of evidence highlights its potent anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][3] These therapeutic potentials are largely attributed to its ability to modulate a complex network of cellular signaling cascades that are often dysregulated in various pathological conditions, including cancer. This technical guide provides a comprehensive overview of the molecular interactions of this compound with key signaling pathways, including NF-κB, MAPK, PI3K/Akt, STAT3, Wnt/β-catenin, and the intrinsic and extrinsic apoptosis pathways. The guide is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental methodologies and quantitative data to facilitate further investigation into the therapeutic applications of silybin (B1146174).

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple nodes within critical signaling networks. Its ability to simultaneously influence several pathways underscores its potential as a multi-targeted therapeutic agent.

Nuclear Factor-kappa B (NF-κB) Signaling Cascade

The NF-κB pathway is a pivotal regulator of inflammation, immune responses, cell proliferation, and survival.[1] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Silybin has been shown to be a potent inhibitor of the NF-κB signaling cascade.

Silybin's inhibitory mechanism involves several key steps:

-

Inhibition of IκBα Phosphorylation and Degradation: Silybin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the release and nuclear translocation of the active p65 subunit of NF-κB.

-

Suppression of NF-κB-dependent Gene Transcription: By preventing the nuclear translocation of NF-κB, silybin effectively inhibits the transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.

-

Modulation of Upstream Kinases: Silybin can also suppress the activity of kinases upstream of IκBα, such as IKKβ, further contributing to the inhibition of the NF-κB pathway.

Figure 1: Silybin's inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for regulating cell proliferation, differentiation, and apoptosis. Silybin has been shown to modulate these pathways in a context-dependent manner.

-

ERK Pathway: Silybin often inhibits the phosphorylation of ERK1/2, which can lead to reduced cell proliferation and invasion.

-

JNK and p38 Pathways: In contrast to its effect on ERK, silybin can activate the JNK and p38 MAPK pathways. Activation of these stress-activated pathways can contribute to the induction of apoptosis in cancer cells.

Figure 2: Differential modulation of MAPK pathways by silybin.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway that promotes cell growth, proliferation, and inhibits apoptosis. Aberrant activation of this pathway is common in many cancers. Silybin has been identified as an inhibitor of the PI3K/Akt signaling pathway.

Silybin's inhibitory effects on this pathway include:

-

Reduced Akt Phosphorylation: Silybin treatment leads to a decrease in the phosphorylation of Akt at Ser473, which is a key step in its activation.

-

Downregulation of Downstream Targets: Inhibition of Akt activity by silybin leads to the downregulation of its downstream targets, which are involved in cell survival and proliferation.

Figure 3: Silybin's inhibitory action on the PI3K/Akt pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is frequently observed in a wide range of human cancers. Silybin has been shown to be a potent inhibitor of STAT3 signaling.

The mechanisms of STAT3 inhibition by silybin include:

-

Inhibition of STAT3 Phosphorylation: Silybin reduces the phosphorylation of STAT3 at Tyr705, a critical step for its activation and dimerization.

-

Inhibition of Upstream Kinases: Silybin can inhibit the activity of upstream kinases such as JAK2, which are responsible for STAT3 phosphorylation.

-

Blockade of Nuclear Translocation: Silybin prevents the translocation of phosphorylated STAT3 from the cytoplasm to the nucleus.

-

Inhibition of DNA Binding: Silybin can interfere with the binding of activated STAT3 to its DNA response elements in the promoter regions of target genes.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for embryonic development and adult tissue homeostasis. Its aberrant activation is linked to the development of several cancers. Silybin has been reported to inhibit the Wnt/β-catenin signaling pathway.

Silybin's inhibitory effects on this pathway are mediated by:

-

Downregulation of β-catenin: Silybin promotes the degradation of β-catenin, the central effector of the canonical Wnt pathway.

-

Inhibition of TCF/LEF-mediated Transcription: By reducing the levels of nuclear β-catenin, silybin inhibits the formation of the β-catenin/TCF/LEF transcription factor complex, thereby suppressing the expression of Wnt target genes such as c-Myc and Cyclin D1.

Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Silybin has been shown to induce apoptosis in various cancer cell types through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Silybin can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: Silybin can upregulate the expression of death receptors such as Fas and their ligands, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.

Quantitative Data on Silybin's Activity

The following tables summarize the inhibitory concentrations (IC50) of silybin in various cancer cell lines and its effects on key signaling proteins.

Table 1: IC50 Values of Silybin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | ~68 | |

| MCF-7 | Breast Cancer | MTT Assay | 150 | |

| MDA-MB-231 | Breast Cancer | MTT Assay | 100 | |

| MDA-MB-468 | Breast Cancer | MTT Assay | 50 | |

| CaCo-2 | Colorectal Adenocarcinoma | MTS Assay | 40-80 | |

| SKBR3 | Breast Cancer | MTT Assay | >350 (48h) |

Table 2: Quantitative Effects of Silybin on Signaling Proteins

| Target Protein | Cell Line | Silybin Conc. | Effect | Reference |

| p-Akt (Ser473) | C2C12 myotubes | Not specified | Decreased phosphorylation | |

| p-ERK1/2 | A549 | Dose-dependent | Decreased phosphorylation | |

| p-STAT3 (Tyr705) | DU145 | 50 µM | Decreased phosphorylation | |

| Rb | LNCaP | Not specified | Decreased phosphorylation (70-97%) | |

| CDK2 | LNCaP | Not specified | 80% decrease in protein level | |

| CDK4 | LNCaP | Not specified | 98% decrease in protein level | |

| Cyclin D1 | LNCaP | Not specified | 60% decrease in protein level |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of silybin on cellular signaling cascades.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the effect of silybin on the phosphorylation status of key signaling proteins like Akt, ERK, and STAT3.

a. Cell Culture and Treatment:

-

Seed cells (e.g., A549, DU145, C2C12) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of silybin (or vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).

-

For experiments involving stimulation, pre-treat with silybin for a specified time (e.g., 1-2 hours) before adding the stimulus (e.g., TNF-α, growth factors).

b. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), phospho-STAT3 (Tyr705)) overnight at 4°C. Recommended antibody dilutions are typically 1:1000 in 5% BSA/TBST.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in 5% non-fat dry milk/TBST for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt, total ERK, total STAT3).

Figure 4: General workflow for Western blot analysis.

In Vitro Kinase Assay

This protocol can be adapted to measure the direct inhibitory effect of silybin on the activity of specific kinases like PI3K or Akt.

a. Reagents and Setup:

-

Purified active kinase (e.g., recombinant PI3K, Akt).

-

Kinase-specific substrate (e.g., PIP2 for PI3K, a peptide substrate for Akt).

-

ATP.

-

Kinase assay buffer.

-

Silybin stock solution (dissolved in DMSO).

-

96-well plate.

b. Assay Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

-

Add different concentrations of silybin (or vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the kinase activity. The detection method will depend on the assay format. For example, for PI3K, the production of PIP3 can be measured using an ELISA-based method. For other kinases, radiolabeled ATP (³²P-ATP) can be used, and the incorporation of phosphate (B84403) into the substrate is measured.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the effect of silybin on NF-κB transcriptional activity.

a. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate.

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

b. Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with various concentrations of silybin (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

c. Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in NF-κB activity in silybin-treated cells compared to the stimulated control.

Apoptosis Assays

a. Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with silybin for the desired time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

b. Caspase Activity Assay:

-

Treat cells with silybin.

-

Lyse the cells and prepare a cell lysate.

-

Measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using a colorimetric or fluorometric assay kit according to the manufacturer's instructions. These assays typically use a specific peptide substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore.

c. TUNEL Assay:

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

For tissue sections, deparaffinize and rehydrate the slides. For cultured cells, fix and permeabilize the cells on slides.

-

Incubate the samples with the TdT reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's protocol.

-

Counterstain the nuclei with a DNA stain such as DAPI.

-

Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

Conclusion

This compound is a promising natural compound with a remarkable ability to modulate multiple key cellular signaling cascades implicated in the pathogenesis of cancer and other diseases. Its inhibitory effects on pro-survival and pro-inflammatory pathways such as NF-κB, PI3K/Akt, and STAT3, coupled with its ability to induce apoptosis, provide a strong rationale for its further investigation as a therapeutic agent. This technical guide offers a foundational understanding of silybin's molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. It is anticipated that this resource will aid researchers and drug development professionals in designing and executing studies to further elucidate the therapeutic potential of this compound and its derivatives. Continued research in this area is crucial for translating the promising preclinical findings into effective clinical applications.

References

Initial Characterization of Silybin's Hepatoprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silybin (B1146174), the primary active constituent of silymarin (B1681676) extracted from the seeds of the milk thistle plant (Silybum marianum), has been a subject of extensive research for its hepatoprotective properties.[1] For generations, extracts from milk thistle have been utilized as a traditional remedy for liver ailments.[1] This technical guide provides an in-depth overview of the initial characterization of silybin's effects on the liver, focusing on its core mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary mechanisms underpinning silybin's hepatoprotective effects are its potent antioxidant, anti-inflammatory, and antifibrotic activities.[2][3]

Core Mechanisms of Action

Silybin exerts its hepatoprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, suppressing inflammation, and inhibiting the progression of fibrosis.

Antioxidant Activity: Silybin's antioxidant properties are central to its protective effects. It can directly scavenge free radicals and chelate metal ions, thereby preventing lipid peroxidation and damage to cellular membranes.[4] Furthermore, silybin has been shown to enhance the expression of antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5] This pathway is a critical cellular defense mechanism against oxidative stress.[1]

Anti-inflammatory Effects: Chronic inflammation is a key driver of liver damage in various pathologies. Silybin has been demonstrated to exert significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines.[7] By suppressing NF-κB activation, silybin reduces the production of inflammatory mediators, thus attenuating the inflammatory response in the liver.[8]

Antifibrotic Properties: Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury and can progress to cirrhosis. Silybin has been shown to possess antifibrotic properties by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver.[9]

Data Presentation: Quantitative Effects of Silybin

The hepatoprotective effects of silybin have been quantified in numerous studies, primarily by measuring the levels of key liver enzymes in the serum, which are indicative of hepatocellular damage. The following tables summarize the quantitative data from various experimental models of liver injury.

Table 1: Effect of Silybin on Liver Enzymes in a Carbon Tetrachloride (CCl4)-Induced Liver Injury Model in Rats

| Treatment Group | Dose of Silybin | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) | Gamma-Glutamyl Transferase (GGT) (U/L) | Reference |

| Control | - | 28.16 ± 7.13 | 88.20 ± 6.96 | - | 27.33 ± 3.05 | [10][11] |

| CCl4 | - | 190.1 ± 11.69 | 229.8 ± 5.61 | - | 79.33 ± 4.37 | [10][11] |

| CCl4 + Silymarin | 100 mg/kg | Significantly reduced vs. CCl4 group | Significantly reduced vs. CCl4 group | Significantly reduced vs. CCl4 group | Significantly reduced vs. CCl4 group | [12] |

| CCl4 + Silymarin | 600 mg | Significantly reduced vs. CCl4 group | Significantly reduced vs. CCl4 group | - | - | [13] |

Table 2: Effect of Silybin on Liver Enzymes in Acetaminophen (APAP)-Induced Liver Injury Models

| Model | Treatment Group | Dose of Silybin/Silymarin | Alanine Aminotransferase (ALT) (IU/L) | Aspartate Aminotransferase (AST) (IU/L) | Alkaline Phosphatase (ALP) | Reference |

| Mice | APAP (300 mg/kg) | - | 5161.7 ± 339.8 | 4943.3 ± 220.5 | - | [14] |

| Mice | APAP + Silymarin | Pretreatment | Reduced levels vs. APAP | Reduced levels vs. APAP | - | [14] |

| Mice | APAP (300 mg/kg) | - | Significantly elevated | Significantly elevated | - | [15] |

| Mice | APAP + Silymarin | 100 mg/kg | Significant reduction vs. APAP | Significant reduction vs. APAP | - | [15] |

| Rats | APAP (2000 mg/kg) | - | Significantly elevated | Significantly elevated | Significantly elevated | [16] |

| Rats | APAP + Silymarin | Post-treatment | Noticeable reduction vs. APAP | Noticeable reduction vs. APAP | Noticeable reduction vs. APAP | [16] |

Table 3: Effect of Silybin on Liver Enzymes in Alcoholic and Non-Alcoholic Fatty Liver Disease Models

| Condition | Model | Treatment Group | Dose of Silybin/Silymarin | Key Findings on Liver Enzymes | Reference |

| Alcoholic Liver Disease | Rats | Ethanol | - | ALT: 82.33 ± 10.89 U/L, GGT: 79.33 ± 4.37 U/L | [10] |

| Ethanol + Silymarin | 20 mg/100g/day | ALT: 49.66 ± 6.12 U/L, GGT: 45.66 ± 1.85 U/L | [10] | ||

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Human Clinical Trial | Silymarin | 140 mg, 4 times daily | Significant reduction in AST and ALT | [7] |

| Human Clinical Trial (Meta-analysis) | Silymarin | Varied | Significant reduction in ALT and AST | [17] | |

| Human Case Report | Silymarin | 140 mg, twice daily | Decreased liver enzyme activity | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the characterization of silybin's hepatoprotective effects.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Rats

This model is widely used to induce acute hepatotoxicity and assess the efficacy of hepatoprotective agents.[19]

-

Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Induction of Liver Injury: A single intraperitoneal (i.p.) injection of CCl4, typically at a dose of 1-2 mL/kg body weight, is administered. CCl4 is usually diluted in a vehicle such as olive oil or corn oil (e.g., a 1:1 ratio).[3][20]

-

Treatment Protocol: Silybin is administered orally or intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg) for a specified period before or after CCl4 administration. A control group receives the vehicle only, and a CCl4-only group serves as the positive control for liver injury.

-

Sample Collection and Analysis: 24 to 48 hours after CCl4 administration, animals are euthanized. Blood is collected via cardiac puncture for the analysis of serum liver enzymes (ALT, AST, ALP, GGT). The liver is excised, weighed, and a portion is fixed in 10% formalin for histopathological examination. The remaining liver tissue is snap-frozen in liquid nitrogen for biochemical and molecular analyses (e.g., oxidative stress markers, Western blotting).

In Vitro Model: Primary Hepatocyte Isolation and Culture

Primary hepatocytes are considered the "gold standard" for in vitro studies of liver function and toxicity.[2] The two-step collagenase perfusion method is the most common technique for their isolation.[6]

-

Perfusion Setup: A perfusion system consisting of a peristaltic pump, tubing, and a bubble trap is assembled and sterilized.

-

Surgical Procedure: The animal (typically a rat or mouse) is anesthetized. The abdominal cavity is opened, and the portal vein is cannulated. The inferior vena cava is severed to allow for outflow.

-

Step 1: Pre-perfusion: The liver is perfused with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to wash out the blood and disrupt cell-cell junctions.

-

Step 2: Collagenase Digestion: The liver is then perfused with a buffer containing collagenase to digest the extracellular matrix.

-

Hepatocyte Isolation: After digestion, the liver is excised, and the hepatocytes are gently dispersed in a culture medium. The cell suspension is filtered to remove undigested tissue and then centrifuged at a low speed to pellet the hepatocytes.

-

Cell Culture: The isolated hepatocytes are plated on collagen-coated culture dishes and maintained in a specialized hepatocyte culture medium.

Biochemical Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[21]

-

Cell Seeding: Hepatocytes or liver-derived cell lines (e.g., HepG2) are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.[21]

-

Treatment: The cells are treated with various concentrations of silybin and/or a hepatotoxic agent for a specified duration (e.g., 24, 48, or 72 hours).[21]

-

MTT Incubation: After treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-